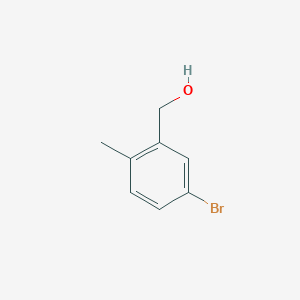

(5-Bromo-2-methylphenyl)methanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASFBKJNJSOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514547 | |

| Record name | (5-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258886-04-3 | |

| Record name | (5-Bromo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 5 Bromo 2 Methylphenyl Methanol

Direct Synthetic Routes to (5-Bromo-2-methylphenyl)methanol

This compound is a significant intermediate in organic synthesis. clearsynth.comchemimpex.com This section explores the primary methodologies for its direct synthesis, focusing on key chemical transformations.

Reductive Transformations for the Formation of the Hydroxymethyl Moiety

A principal strategy for synthesizing this compound involves the reduction of a corresponding carboxylic acid or its derivative. The starting material, 5-bromo-2-methylbenzoic acid, can be effectively reduced to the target benzyl (B1604629) alcohol. This transformation is typically achieved using powerful reducing agents.

For instance, a solution of 5-bromo-2-methylbenzoic acid in an appropriate solvent like tetrahydrofuran (B95107) can be treated with a reducing agent. guidechem.com The reaction mixture is carefully controlled, often starting at a low temperature (0°C) and gradually being brought to room temperature. guidechem.com After the reduction is complete, the reaction is quenched, and the product is isolated through extraction and purification. guidechem.com

Commonly employed reducing agents for this type of transformation include:

Lithium aluminum hydride (LiAlH₄)

Sodium borohydride (B1222165) (NaBH₄)

The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

Regioselective Bromination Strategies of Methylphenylmethanols

An alternative approach to synthesizing this compound is through the regioselective bromination of 2-methylphenylmethanol. This method requires the specific introduction of a bromine atom at the C-5 position of the benzene (B151609) ring, which is para to the methyl group and meta to the hydroxymethyl group.

Achieving high regioselectivity in electrophilic aromatic bromination can be challenging due to the presence of two activating groups (the methyl and hydroxymethyl groups). However, various strategies have been developed to control the position of bromination. These can include the use of specific brominating agents, catalysts, and carefully controlled reaction conditions. mdpi.com For example, N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel or an acid can be used for regioselective bromination of aromatic compounds. mdpi.commdpi.com The directing effects of the substituents on the aromatic ring play a crucial role in determining the final product distribution.

Organometallic Approaches Utilizing Bromo- or Methyl-Substituted Precursors

Organometallic chemistry offers versatile routes to functionalized aromatic compounds like this compound. These approaches often involve the use of Grignard reagents or organolithium species.

One potential pathway could start from a dibrominated toluene (B28343) derivative. A selective metal-halogen exchange, followed by reaction with a formaldehyde (B43269) equivalent (such as paraformaldehyde), could introduce the hydroxymethyl group. The position of the initial bromo- and methyl-substituents on the starting material would be critical for obtaining the desired product.

Another organometallic strategy could involve the lithiation of a bromo-methyl-substituted precursor, followed by quenching with an appropriate electrophile to install the hydroxymethyl group. The success of this method relies on the ability to achieve regioselective lithiation.

Synthesis of Key Precursors and Their Derivatization Relevant to this compound

The synthesis of this compound is intrinsically linked to the preparation and subsequent chemical transformations of its key precursors.

Preparation of 5-Bromo-2-methylbenzoic Acid and its Acyl Halide Derivatives

5-Bromo-2-methylbenzoic acid is a crucial precursor for the synthesis of this compound. guidechem.comgoogle.com It is typically prepared by the bromination of 2-methylbenzoic acid (o-toluic acid). chemicalbook.com

The bromination of 2-methylbenzoic acid can be achieved using various brominating agents in the presence of a strong acid, such as sulfuric acid. google.comchemicalbook.com For example, reacting 2-methylbenzoic acid with bromine or N-bromosuccinimide (NBS) in concentrated sulfuric acid can yield 5-bromo-2-methylbenzoic acid. chemicalbook.com The reaction conditions, including temperature and the ratio of reactants, are optimized to favor the formation of the desired 5-bromo isomer over other potential isomers like the 3-bromo derivative. chemicalbook.com Purification of the crude product, often by recrystallization from a suitable solvent like ethanol, is necessary to obtain the pure 5-bromo-2-methylbenzoic acid. chemicalbook.com

Once synthesized, 5-bromo-2-methylbenzoic acid can be converted into its more reactive acyl halide derivatives, such as 5-bromo-2-methylbenzoyl chloride. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile intermediate that can be used in various subsequent reactions.

Interconversion Chemistry: Oxidation of this compound to Corresponding Aldehydes and Carboxylic Acids

This compound can be oxidized to form the corresponding aldehyde, 5-bromo-2-methylbenzaldehyde (B1279380), or further oxidized to the carboxylic acid, 5-bromo-2-methylbenzoic acid. guidechem.com The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. libretexts.orglibretexts.org

For the partial oxidation to the aldehyde, milder oxidizing agents are employed. One common reagent for this transformation is the Dess-Martin periodinane (DMP). guidechem.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at controlled temperatures. guidechem.com

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. libretexts.org A common method involves using potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in an acidic medium. libretexts.orglibretexts.org The reaction often requires heating under reflux to ensure the complete conversion of the alcohol to the carboxylic acid. libretexts.org

This interconversion chemistry highlights the synthetic utility of this compound as a precursor to other valuable chemical compounds.

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to create more sustainable, efficient, and environmentally benign processes. These approaches focus on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources. Key strategies include the adoption of biocatalysis and the development of safer bromination protocols and catalytic reduction methods that avoid harsh reagents.

A primary route to synthesizing this compound is through the reduction of its corresponding aldehyde, 5-bromo-2-methylbenzaldehyde. sigmaaldrich.comnih.gov Traditional reduction methods often use metal hydrides that are not environmentally friendly. tandfonline.com Green alternatives focus on catalytic and biocatalytic systems.

Biocatalytic Reduction of Benzaldehyde Analogues Biocatalysis presents a compelling green alternative, utilizing enzymes or whole organisms to perform chemical transformations with high selectivity under mild conditions. tandfonline.com Research has demonstrated that various plant-based enzyme systems can effectively reduce substituted benzaldehydes to their corresponding benzyl alcohols. tandfonline.comtandfonline.com

For instance, studies using aqueous extracts from various vegetable wastes, such as seeds from capulin and mamey, have shown high conversion rates for the reduction of benzaldehyde. scielo.org.mxresearchgate.netredalyc.org These biocatalytic methods operate in water, eliminate the need for toxic metal-based reducing agents, and allow for the repurposing of biological waste, aligning with several core principles of green chemistry. scielo.org.mxresearchgate.net Enzymes like aldo-keto reductases (AKRs), found in many plants, are responsible for this transformation, using cofactors such as NADPH. tandfonline.comredalyc.org The reduction of substituted benzaldehydes is influenced by the electronic nature of the substituents on the aromatic ring. tandfonline.com

Catalytic Transfer Hydrogenation Catalytic transfer hydrogenation (CTH) is another significant green methodology that provides a safer alternative to high-pressure direct hydrogenation. researchgate.net This technique involves the transfer of hydrogen from a donor molecule, often a simple alcohol like isopropanol, to the substrate in the presence of a catalyst. researchgate.net This process is highly effective for the selective reduction of aldehydes and ketones. researchgate.net While specific studies on 5-bromo-2-methylbenzaldehyde are not prevalent, the general applicability of CTH to a wide range of aldehydes using catalysts based on metals like ruthenium, iridium, iron, and manganese makes it a highly relevant green pathway. researchgate.netwhiterose.ac.uktue.nl

Sustainable Bromination Techniques The synthesis of the precursor, 5-bromo-2-methylbenzaldehyde, typically involves the bromination of an aromatic compound. Traditional bromination often uses molecular bromine (Br₂), which is hazardous and corrosive. nih.govnih.gov Green chemistry seeks to replace this with safer and more efficient alternatives.

Oxidative bromination is one such approach, utilizing a simple bromide salt (e.g., NaBr or HBr) in the presence of an oxidant. nih.govbohrium.comacs.org Transition-metal-free aerobic bromination, promoted by a catalytic amount of an ionic liquid, has been developed for various aromatic substrates. nih.govacs.org This method offers controllable chemoselectivity and can use either HBr or NaBr as the bromine source. nih.govacs.org Another strategy involves the in situ generation of bromine from safer sources like KBr and an oxidant like NaOCl, which can be performed in a continuous flow setup, minimizing risks associated with handling molecular bromine. nih.gov

The following table summarizes green approaches applicable to the synthesis of this compound and its analogues.

| Reaction Stage | Green Methodology | Reagents/Catalyst | Solvent | Key Green Advantage |

| Aldehyde Reduction | Biocatalytic Reduction | Plant-based enzymes (reductases) from vegetable wastes. scielo.org.mxresearchgate.net | Water | Use of renewable biocatalysts, mild conditions, avoidance of toxic metals, and waste valorization. tandfonline.comscielo.org.mx |

| Aldehyde Reduction | Catalytic Transfer Hydrogenation (CTH) | Transition metal catalysts (e.g., Ru, Ir, Fe-based). researchgate.nettue.nl | Isopropanol | Avoids high-pressure H₂ gas and stoichiometric metal hydrides. researchgate.net |

| Aromatic Bromination | Aerobic Oxidative Bromination | NaBr or HBr with O₂; catalyzed by an ionic liquid. nih.govacs.org | Acetic Acid | Eliminates the use of hazardous molecular bromine; transition-metal-free. nih.govacs.org |

| Aromatic Bromination | In Situ Bromine Generation | KBr or HBr with NaOCl oxidant. nih.gov | Various | Avoids handling and transport of toxic Br₂; suitable for continuous flow processes. nih.gov |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Methylphenyl Methanol and Its Derivatives

Functional Group Transformations at the Hydroxymethyl Group

The hydroxymethyl group is a versatile handle for the synthesis of a variety of derivatives, including aldehydes, carboxylic acids, and ethers. These transformations are fundamental in modifying the electronic and steric properties of the molecule, paving the way for the construction of more complex molecular architectures.

Catalytic Oxidation Reactions to Aldehydes and Carboxylic Acids

The controlled oxidation of the primary alcohol in (5-bromo-2-methylphenyl)methanol can yield either the corresponding aldehyde, 5-bromo-2-methylbenzaldehyde (B1279380), or the carboxylic acid, 5-bromo-2-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

The synthesis of 5-bromo-2-methylbenzoic acid has been achieved through the bromination of 2-methylbenzoic acid. In a typical procedure, 2-methylbenzoic acid is treated with bromine in concentrated sulfuric acid to afford a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. libretexts.org Another method involves the use of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid, which has been reported to yield 5-bromo-2-methylbenzoic acid in 88% yield. libretexts.org While these methods start from the corresponding benzoic acid, the oxidation of this compound to 5-bromo-2-methylbenzoic acid is a feasible transformation, likely achievable with strong oxidizing agents such as potassium permanganate (B83412) or Jones reagent.

The selective oxidation to 5-bromo-2-methylbenzaldehyde would require milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), to prevent over-oxidation to the carboxylic acid.

Table 1: Synthesis of 5-Bromo-2-methylbenzoic acid from 2-Methylbenzoic Acid libretexts.org

| Starting Material | Reagents | Yield (%) |

|---|---|---|

| 2-Methylbenzoic acid | Br2, H2SO4 | 97 (mixture of isomers) |

Halogenation of the Alcohol to Alkyl Halides

The hydroxyl group of this compound can be readily converted to a halide, typically a bromide or chloride, to produce 1-(bromomethyl)-5-bromo-2-methylbenzene or 1-bromo-5-(chloromethyl)-2-methylbenzene. This transformation is crucial as it converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or cross-coupling reactions. Standard reagents for this conversion include thionyl chloride (SOCl2) for the chloride and phosphorus tribromide (PBr3) for the bromide. These reactions generally proceed via an SN2 mechanism, particularly for primary alcohols, resulting in the inversion of stereochemistry if a chiral center were present.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification and etherification of the hydroxymethyl group provide routes to a wide array of derivatives with modified steric and electronic properties.

Esterification: this compound can be esterified with various carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. For instance, reaction with acetic anhydride (B1165640) would yield 5-bromo-2-methylbenzyl acetate. These reactions are typically catalyzed by an acid or a base.

Etherification: The Williamson ether synthesis provides a classic method for converting this compound into its corresponding ethers. khanacademy.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 1-bromo-2-(methoxymethyl)-5-methylbenzene.

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound and its derivatives is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular frameworks.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine substituent enables participation in several powerful cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ias.ac.inresearchgate.net This method is widely used for the formation of biaryl compounds. For a derivative like 1-(bromomethyl)-5-bromo-2-methylbenzene, the Suzuki-Miyaura reaction would selectively occur at the more reactive aryl bromide position, allowing for the synthesis of substituted biphenylmethane derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov This is a highly efficient method for the synthesis of arylalkynes. The Sonogashira coupling of a this compound derivative would lead to the formation of a C(sp2)-C(sp) bond.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. The amination of a this compound derivative would introduce an amino group at the 5-position of the aromatic ring.

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C(sp2)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been extensively studied and share a common catalytic cycle. wikipedia.org

The generally accepted mechanism for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-determining step of the catalytic cycle.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

In the Suzuki-Miyaura reaction , the organoboron reagent transfers its organic group to the palladium center, a process facilitated by the base.

In the Sonogashira reaction , a copper acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.

In the Buchwald-Hartwig amination , the amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. The choice of base and solvent is also critical for the success of the reaction, influencing the rate of transmetalation and the stability of the catalytic species.

Ligand Effects on Reactivity and Selectivity in Cross-Coupling Systems

The reactivity and selectivity of this compound in palladium-catalyzed cross-coupling reactions are critically dependent on the nature of the ancillary ligands attached to the palladium center. These ligands can influence the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand can dictate the reaction's efficiency, substrate scope, and even the regioselectivity of the coupling process.

In reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, and the Buchwald-Hartwig amination, for carbon-nitrogen bond formation, the ligand's steric and electronic properties are paramount. wikipedia.orgwikipedia.org For a substrate like this compound, the ortho-methyl group introduces steric hindrance around the bromine atom. This necessitates the use of bulky ligands to facilitate the oxidative addition step and promote efficient reductive elimination.

Buchwald-Type Phosphine Ligands: Sterically hindered biaryl phosphine ligands, such as tBuXPhos and tBuBrettPhos, have been developed to enhance the reactivity of sterically demanding aryl halides. nih.govnih.gov These ligands create a bulky environment around the palladium atom, which promotes the formation of monoligated palladium(0) species, believed to be the active catalyst. nih.gov This can lead to faster reaction rates and higher yields when coupling this compound with various nucleophiles.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form stable complexes with palladium. nih.gov Their strong electron-donating ability can facilitate the oxidative addition of the aryl bromide and enhance the rate of reductive elimination. The steric bulk of NHC ligands can also be tuned to optimize reactivity for substrates like this compound. libretexts.org

The following table summarizes the general effects of different ligand classes on cross-coupling reactions involving substrates similar to this compound.

| Ligand Type | Key Characteristics | Expected Effect on this compound Reactivity |

| Bulky Biaryl Phosphines (e.g., tBuXPhos, SPhos) | Sterically demanding, electron-rich. | Increased reaction rates, improved yields for sterically hindered couplings. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, sterically tunable. | High catalytic activity, good for challenging substrates. nih.gov |

| Bidentate Phosphines (e.g., DPPF, BINAP) | Form stable chelate complexes. | Can improve catalyst stability and selectivity in certain cases. wikipedia.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom in this case). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the substituents are a methyl group and a hydroxymethyl group. The methyl group is weakly electron-donating, and the hydroxymethyl group is also generally considered to be weakly electron-donating or neutral in its electronic effect on the aromatic ring. Neither of these groups provides the necessary activation for a classical SNAr reaction to occur under standard conditions. The absence of a strong electron-withdrawing group, such as a nitro or cyano group, makes the formation of a stable Meisenheimer complex unfavorable. youtube.com

Therefore, direct displacement of the bromine atom by a nucleophile via a traditional SNAr mechanism is not a readily accessible pathway for this molecule. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, are generally required to achieve the substitution of the bromine atom.

Reductive Debromination Reactions

Reductive debromination is a process where the bromine atom on an aromatic ring is replaced by a hydrogen atom. This can occur as a desired transformation or as a side reaction in other processes, such as palladium-catalyzed cross-coupling reactions. In the context of the Buchwald-Hartwig amination, for instance, a competing side reaction to the desired C-N bond formation is the hydrodehalogenation of the aryl halide. wikipedia.org This occurs via a β-hydride elimination from the amide, which can compete with reductive elimination.

For the intentional reductive debromination of this compound, various catalytic systems can be employed. These reactions typically involve a transition metal catalyst and a hydrogen source.

Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond.

Transfer Hydrogenation: In cases where handling hydrogen gas is not ideal, transfer hydrogenation can be used. This method utilizes a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a suitable catalyst.

The general conditions for these reactions are summarized in the table below.

| Reaction Type | Typical Catalyst | Hydrogen Source | General Conditions |

| Catalytic Hydrogenation | Pd/C, PtO2 | H2 gas | Room temperature to elevated temperatures, atmospheric or elevated pressure. |

| Transfer Hydrogenation | Pd/C, Raney Nickel | HCOOH, HCOONH4, Isopropanol | Often requires a base, mild to elevated temperatures. |

Influence of the Methyl Group on Reactivity and Regioselectivity

The presence of the methyl group at the ortho position relative to the bromine atom in this compound has a significant impact on the molecule's reactivity and the regioselectivity of its reactions. This influence is a combination of steric and electronic effects.

Steric Effects: The methyl group provides considerable steric bulk in the vicinity of the bromine atom. This steric hindrance can impede the approach of reagents, including the palladium catalyst in cross-coupling reactions. This can lead to slower reaction rates compared to an un-substituted or meta/para-substituted analogue. However, this steric hindrance can also be exploited to achieve regioselectivity in molecules with multiple potential reaction sites.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This increases the electron density of the aromatic ring, which can affect the rates of various reactions. For instance, in electrophilic aromatic substitution, an electron-donating group would activate the ring. In the context of palladium-catalyzed cross-coupling, the electronic effect of the methyl group is generally less pronounced than the steric effect in determining reactivity.

In a scenario where the molecule contains another halogen, the ortho-methyl group would play a crucial role in directing which halogen reacts. For example, in a hypothetical 2,4-dibromo-substituted analogue, the bromine at the 4-position would be sterically more accessible and potentially more reactive in a cross-coupling reaction, leading to regioselective functionalization.

Advanced Mechanistic Studies Employing Spectroscopic and Computational Methods

To gain a deeper understanding of the reaction mechanisms involving this compound and its derivatives, advanced analytical techniques are employed. These methods allow for the identification of transient intermediates and the elucidation of reaction pathways.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR studies can be used to monitor the progress of a reaction in real-time, allowing for the detection of intermediates and the determination of reaction kinetics. 1H, 13C, and other relevant nuclei NMR can provide structural information about the species present in the reaction mixture.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the products and byproducts of a reaction, as well as for detecting key catalytic intermediates.

Computational Methods:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms in organometallic chemistry. It can be used to model the entire catalytic cycle of a cross-coupling reaction, for example. By calculating the energies of reactants, transition states, and intermediates, researchers can predict the most likely reaction pathway and understand the factors that control reactivity and selectivity. For this compound, DFT could be used to model the oxidative addition step, providing insights into the steric and electronic effects of the methyl and hydroxymethyl groups.

These advanced methods provide a detailed picture of the chemical processes at a molecular level, enabling the optimization of reaction conditions and the design of more efficient synthetic routes.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Pharmaceutical Intermediates

The scaffold of (5-bromo-2-methylphenyl)methanol is integral to the synthesis of several classes of therapeutic agents. Its derivatives are key components in drugs targeting a range of conditions, from metabolic disorders to cancer and cardiovascular diseases.

This compound and its direct precursors, such as 5-bromo-2-methylbenzoic acid, are fundamental in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. A prominent example is Canagliflozin, a drug used for managing type 2 diabetes. The synthesis of Canagliflozin and its analogs relies on the construction of a key diarylmethane structure.

The process often begins with 5-bromo-2-methylbenzoic acid, which is closely related to this compound by oxidation state. This acid is converted into its acid chloride and then used in a Friedel-Crafts reaction with a thiophene (B33073) derivative to form a ketone, such as (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone. google.com This ketone is a critical intermediate that is subsequently reduced to form the central benzyl-thiophene core of Canagliflozin. google.comnih.govgoogle.com

One of the pivotal steps is the reduction of the ketone intermediate. Various reducing agents can be employed for this transformation, as detailed in the table below, to yield the crucial intermediate, 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene. nih.gov This intermediate contains the essential 5-bromo-2-methylbenzyl moiety derived from the initial building block. google.comchemicalbook.comorganic-chemistry.org

| Starting Material | Reducing Agent(s) | Product | Yield | Purity | Reference |

| (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone | Potassium borohydride (B1222165), Aluminium chloride | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 94.2% | 98.6% | nih.gov |

| (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone | Sodium borohydride, Trifluoroacetic acid | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 94.1% | 98.5% | nih.gov |

| (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone | Sodium borohydride, Boron trifluoride diethyl etherate | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 95.6% | 97.9% | nih.gov |

| (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone | Triethylsilane, Boron trifluoride diethyl etherate | 2-(5-Bromo-2-methylbenzyl)thiophene | High | >95% | google.com |

This bromo-substituted intermediate then undergoes a lithium-halogen exchange followed by coupling with a protected glucose derivative (gluconolactone) to construct the final C-aryl glucoside structure of Canagliflozin. google.comorganic-chemistry.org The presence and position of the bromo and methyl groups on the phenyl ring are critical for the subsequent coupling reactions and for the final biological activity of the SGLT2 inhibitor. google.com

The fight against cancer has been revolutionized by immune checkpoint inhibitors, and small molecules that disrupt the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction are a major area of research. google.comorganic-chemistry.org The brominated phenyl scaffold, a key feature of this compound, is found in the design of some of these small-molecule inhibitors.

Researchers have developed potent PD-1/PD-L1 inhibitors based on biphenyl (B1667301) and terphenyl scaffolds. google.comgoogle.com In the development of these inhibitors, halogen substitutions, particularly bromine, on the phenyl rings have been shown to be crucial for binding affinity and inhibitory activity. google.com For instance, a di-bromo-based small molecule was identified as a promising inhibitor capable of disrupting the PD-1/PD-L1 complex. google.compharmaffiliates.com The design process often starts with a core structure, such as a brominated biphenyl, which is then chemically modified to enhance its potency. The bromo-methylphenyl moiety offers a versatile platform for such modifications. google.com

The introduction of an amide linker to create rigid benzamide (B126) derivatives has also been an effective strategy. organic-chemistry.org While not a direct derivative of this compound, the underlying principle of using substituted phenyl rings to build potent inhibitors highlights the importance of such building blocks in medicinal chemistry. The table below summarizes key findings for representative small-molecule PD-1/PD-L1 inhibitors featuring related structural motifs.

| Inhibitor Scaffold Type | Key Structural Feature | Finding | Reference |

| Biphenyl | Bromine and fluorine substitutions | Bromine-substituted biphenyls were confirmed as putative seeds for lead inhibitory compounds. google.com | google.com |

| Benzamide | Rigid amide linker | A potent inhibitor (D2) with an IC₅₀ value of 16.17 nM was developed, showing efficient T-cell activation. organic-chemistry.org | organic-chemistry.org |

| Terphenyl | Rigidified biphenyl structure | Led to a new class of potent inhibitors, with one compound showing an IC₅₀ value of 0.82 nM. google.com | google.com |

Endothelin receptor antagonists (ERAs) are used to treat conditions like pulmonary arterial hypertension. researchgate.net The molecular architecture of potent ERAs often incorporates substituted aromatic rings. The development of Macitentan, a dual endothelin receptor antagonist, involved the synthesis of molecules containing a 5-bromopyrimidine (B23866) moiety attached to a core structure.

Role in Agrochemical Development

The structural motifs present in this compound are relevant to the agrochemical industry. The parent compound, benzyl (B1604629) alcohol, has been identified as a systemic herbicide and possesses insecticidal properties. Bromination is a common chemical strategy employed in agrochemical research to enhance the efficacy and modulate the properties of active compounds. Brominated compounds often serve as key intermediates in the synthesis of insecticides and plant protection agents. pharmaffiliates.com

For example, related structures like 5-bromo-2-fluorobenzeneboronic acid are known intermediates in the preparation of non-ester pyrethroid pesticides. This indicates that the 5-bromo-phenyl unit is a valuable scaffold for developing new agrochemicals. The combination of a bromo-substituent and a methylphenyl alcohol framework in this compound makes it a potentially useful starting material for creating novel fungicides, herbicides, or insecticides.

Utilization in the Construction of Advanced Organic Materials and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, the this compound structure is a valuable building block for fine chemicals and advanced organic materials. Its derivative, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which is a key intermediate for Canagliflozin, is also noted for its potential application in material science. Specifically, its thiophene-based structure suggests possible use in the field of organic electronics due to potential conductive properties.

The presence of a reactive bromo group allows for participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for the synthesis of conjugated polymers and complex organic molecules used in materials science. These materials can have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The combination of the bromophenyl group for coupling reactions and the methylbenzyl alcohol moiety for further functionalization makes this compound a versatile precursor for the tailored synthesis of fine chemicals and functional organic materials.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Methylphenyl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of (5-Bromo-2-methylphenyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can map out the molecular architecture with high fidelity.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for each unique proton. epfl.chcarlroth.com

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The proton ortho to the bromomethyl group is expected to appear as a doublet, coupled to the adjacent meta proton. The other two aromatic protons will also exhibit characteristic splitting patterns (doublet and doublet of doublets) based on their coupling with neighboring protons. The benzylic protons of the -CH₂OH group typically appear as a singlet, while the hydroxyl (-OH) proton also presents as a singlet, the chemical shift of which can be temperature and concentration-dependent. ucl.ac.uk The methyl (-CH₃) group protons also give rise to a singlet.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| -CH₃ | 2.1 - 2.4 | Singlet |

| -CH₂OH | 4.5 - 4.8 | Singlet |

| Ar-H (various) | 7.0 - 7.6 | Multiplet |

| -OH | Variable (e.g., 1.5 - 2.5) | Singlet |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Carbon Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. docbrown.info For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atom bonded to the bromine (C-Br) will be shifted to a characteristic range, while the carbon of the methyl group (-CH₃) will appear at a higher field (lower ppm value). The benzylic carbon (-CH₂OH) and the aromatic carbons will have shifts in the intermediate and lower field regions, respectively. researchgate.netbas.bg

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted Range) |

| -CH₃ | 15 - 25 |

| -CH₂OH | 60 - 70 |

| Aromatic C-Br | 115 - 125 |

| Aromatic CH (various) | 125 - 135 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-CH₂OH | 138 - 148 |

Note: These are predicted ranges, and actual values may differ based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the direct assignment of protonated carbons. For example, the signal for the -CH₃ protons would correlate with the -CH₃ carbon signal, and each aromatic CH proton would correlate with its corresponding aromatic carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. nih.gov HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the protons of the methyl group would show a correlation to the aromatic carbon they are attached to (C-2) and the adjacent aromatic carbon (C-1 and C-3). Similarly, the benzylic protons (-CH₂OH) would show correlations to the C-1, C-2, and C-6 carbons of the aromatic ring, confirming the connectivity of the hydroxymethyl group. sdsu.eduresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). The experimentally determined exact mass can then be compared to the calculated mass for the molecular formula C₈H₉BrO, which is 200.9888. A close match between the experimental and calculated values provides strong evidence for the correct elemental composition of this compound. nih.gov

Fragmentation Pathways and Isotopic Patterns in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. arkat-usa.org

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infodocbrown.info Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units. miamioh.edu

Common fragmentation pathways in Electron Ionization (EI) MS for this molecule would include:

Loss of a bromine radical: [M - Br]⁺

Loss of a hydroxyl radical: [M - OH]⁺

Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl (B1604629) derivatives.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to a [M - CH₂OH]⁺ fragment.

Electrospray Ionization (ESI) is a softer ionization technique and may show a more prominent protonated molecule [M+H]⁺ or adducts with solvent ions, with less fragmentation compared to EI. nih.gov The characteristic bromine isotope pattern would still be observable for the molecular ion peak. docbrown.info

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic frequencies.

For substituted benzyl alcohols like this compound, key characteristic absorption bands in the IR spectrum allow for the identification of its primary functional groups. The most prominent of these is the O-H stretching vibration of the alcohol group, which typically appears as a broad and strong band in the region of 3200–3600 cm⁻¹. pressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. pressbooks.pub

The presence of the aromatic ring is confirmed by C-H stretching vibrations which are typically observed just above 3000 cm⁻¹, as well as C-C stretching vibrations within the ring that give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz Specifically, aromatic compounds often show two sharp absorption bands, one around 1600 cm⁻¹ and another between 1430-1500 cm⁻¹. pressbooks.pub

The C-O stretching vibration of the primary alcohol group in benzyl alcohols is also a key diagnostic feature, typically appearing in the 1000-1260 cm⁻¹ range. vscht.cz Furthermore, the C-Br stretching vibration is expected to be present in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 750 cm⁻¹. docbrown.info The substitution pattern on the benzene ring can also be inferred from the pattern of weak overtone bands in the 1665-2000 cm⁻¹ region and the out-of-plane (oop) C-H bending bands between 675 and 900 cm⁻¹. vscht.cz

Studies on various benzyl alcohol derivatives have shown that the position and shape of the O-H stretching band can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituents on the aromatic ring. cdnsciencepub.com For instance, in some ortho-substituted benzyl alcohols, the formation of an intramolecular hydrogen bond between the hydroxyl group and the substituent can lead to a shift in the O-H stretching frequency. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Frequency Range (cm⁻¹) |

| Alcohol | O-H stretch | 3200 - 3600 (broad, strong) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C-C stretch (in-ring) | 1400 - 1600 | |

| Alkyl | C-H stretch | ~2900 |

| Primary Alcohol | C-O stretch | 1000 - 1260 |

| Bromoalkane | C-Br stretch | 500 - 750 |

X-ray Crystallography for Solid-State Structure Determination

The analysis of these and other related structures reveals important details about the solid-state conformation. In many substituted benzyl alcohols, the orientation of the hydroxymethyl group relative to the benzene ring is a key conformational feature. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play a crucial role in dictating the crystal packing. The presence of the bromine atom can also influence the crystal structure through halogen bonding, a type of non-covalent interaction.

The detailed structural parameters obtained from X-ray crystallography, such as the C-Br bond length and the torsion angles defining the orientation of the CH₂OH group, are crucial for understanding the molecule's reactivity and physical properties.

Table 2: Available Crystallographic Data for Analogs of this compound

| Compound | CCDC Deposition Number |

| 2-Bromobenzyl alcohol | 882251 nih.gov |

| 4-Bromobenzyl alcohol | 192471 nih.gov |

| (5-Bromopyridin-2-yl)methanol | 608588 nih.gov |

Other Spectroscopic Methods for Specialized Analysis

Beyond IR spectroscopy and X-ray crystallography, other spectroscopic techniques provide valuable insights into the properties of this compound and its analogs.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions of the benzene ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. For instance, the electronic spectra of some ligands and their metal complexes have been studied, showing absorption bands related to n → π* and π → π* transitions. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically for studying species with unpaired electrons, such as radicals and many transition metal complexes. slideshare.net While this compound itself is not paramagnetic, it can act as a ligand to form metal complexes that are ESR-active. The ESR spectrum of such a complex can provide detailed information about the electronic structure of the metal center, the nature of the metal-ligand bonding, and the geometry of the complex. slideshare.net The hyperfine splitting patterns in an ESR spectrum can reveal interactions between the unpaired electron and magnetic nuclei within the complex, such as the metal nucleus or nuclei of the ligand atoms. youtube.comyoutube.com

Computational and Theoretical Investigations of 5 Bromo 2 Methylphenyl Methanol

Reaction Mechanism Elucidation via Computational Modeling

Investigation of Steric and Electronic Effects on Reaction Pathways

The reactivity of (5-Bromo-2-methylphenyl)methanol is significantly influenced by the interplay of steric and electronic effects originating from its substituent groups on the phenyl ring. The bromo and methyl groups, positioned at C5 and C2 respectively, modulate the electron density of the aromatic system and the accessibility of the benzylic alcohol's reactive center, thereby dictating the pathways of its chemical transformations.

Electronic Effects:

The electronic nature of the substituents on the benzyl (B1604629) alcohol ring plays a crucial role in determining the reaction kinetics and mechanism. Electron-donating groups (EDGs) tend to increase the electron density on the aromatic ring, which can stabilize carbocation intermediates formed during a reaction, thus accelerating reactions that proceed through such intermediates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, destabilizing carbocation intermediates and often retarding the reaction rate.

In the case of this compound, the methyl group (-CH₃) at the ortho position is a weak electron-donating group through an inductive effect and hyperconjugation. This donating character enhances the electron density of the phenyl ring. In contrast, the bromine atom (-Br) at the meta position to the hydroxymethyl group is an electron-withdrawing group through its inductive effect, but a weak deactivator through resonance.

Studies on the reactivity of substituted benzyl alcohols have shown a clear preference for reactions to proceed with substrates bearing electron-donating groups, while electron-withdrawing groups can hinder or even block the reaction. For instance, in electrophilic substitution reactions involving benzyl alcohols, a substrate scope study demonstrated that the reaction favors electron-donating substituents. researchgate.net Similarly, in copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols, p-substituted benzyl alcohols with electron-donating groups like -Me, -Et, and -OMe were successfully coupled in very good yields. acs.org Conversely, strongly electron-withdrawing groups can alter the reaction outcome or require different reaction conditions. acs.org

Steric Effects:

Steric hindrance, arising from the spatial arrangement of atoms, can significantly impact reaction rates by impeding the approach of a reactant to the reaction center. In this compound, the methyl group at the C2 (ortho) position introduces steric bulk in the vicinity of the hydroxymethyl group.

This steric hindrance can be particularly influential in nucleophilic substitution reactions, where the nucleophile must approach the electrophilic carbon atom. The magnitude of steric hindrance increases with the size and number of substituents near the reaction site. libretexts.org While often viewed as a factor that increases the activation barrier, energy decomposition analysis of S(N)2 reactions has revealed a more complex picture, where bulky substituents can lead to a release of steric repulsion in the transition state, with the activation barrier being more influenced by the weakening of electrostatic and orbital interactions. nih.gov

In the context of this compound, the ortho-methyl group can sterically hinder the approach of nucleophiles to the benzylic carbon, potentially slowing down substitution reactions at this position. This effect is also relevant in reactions involving the hydroxyl group itself, where its accessibility to reagents might be limited.

The interplay of these steric and electronic effects is crucial for predicting and understanding the reaction pathways of this compound. Computational modeling, such as density functional theory (DFT), can be employed to quantitatively assess these effects by calculating parameters like molecular electrostatic potentials, frontier molecular orbital energies, and steric hindrance descriptors. These theoretical calculations provide valuable insights into the molecule's reactivity and can guide the design of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Derived Compounds

While specific QSAR and molecular docking studies on derivatives of this compound are not extensively reported in publicly available literature, the principles of these computational techniques are widely applied in drug discovery and materials science to design and evaluate new compounds with desired properties. These methods are invaluable for understanding how structural modifications to a parent molecule, such as this compound, can influence its biological activity or other properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A typical QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For instance, a 3D-QSAR study on a series of pyrimido-isoquinolin-quinone derivatives successfully identified that steric and electronic properties were key to their antibacterial activity. nih.gov Such studies provide contour maps that visualize the regions around the molecule where steric bulk or specific electronic features (e.g., positive or negative electrostatic potential) would enhance or diminish activity, guiding the design of more potent analogs.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in understanding the molecular basis of a ligand's biological activity and is a cornerstone of structure-based drug design.

A molecular docking study involving derivatives of this compound would typically proceed as follows:

Preparation of Receptor and Ligands: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB) or modeled. The 3D structures of the this compound derivatives would be generated and optimized.

Docking Simulation: A docking program would be used to systematically explore the possible binding poses of each ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Such studies can reveal why certain derivatives are more active than others. For example, the introduction of a specific functional group might enable a crucial hydrogen bond with a key residue in the active site, leading to higher potency. The insights gained from molecular docking can then be used to design new derivatives with improved binding affinity and, consequently, enhanced biological activity.

The application of QSAR and molecular docking to derivatives of this compound would provide a powerful in silico framework for the rational design of novel compounds with tailored activities, be it for pharmaceutical, agrochemical, or material science applications. These computational approaches significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing, accelerating the discovery of new and improved chemical entities.

Synthesis and Exploration of Derivatives and Analogues of 5 Bromo 2 Methylphenyl Methanol

Regioisomeric Studies: Synthesis and Comparative Reactivity of Positional Isomers

The placement of the bromo, methyl, and hydroxymethyl groups on the phenyl ring significantly influences the chemical properties and reactivity of the molecule. The synthesis of various positional isomers of (5-Bromo-2-methylphenyl)methanol has been reported, often starting from the corresponding substituted benzoic acids or benzaldehydes, which are then reduced to the benzyl (B1604629) alcohol.

For instance, the synthesis of (3-Bromo-4-methylphenyl)methanol can be achieved by the reduction of 3-bromo-4-methylbenzoic acid using a borane-tetrahydrofuran (B86392) complex. Similarly, (4-Bromo-3-methylphenyl)methanol has been synthesized by the reduction of methyl 4-bromo-3-methylbenzoate with lithium aluminum hydride. uni.lu The synthesis of other isomers such as (2-Bromo-3-methylphenyl)methanol) nih.gov and (2-Bromo-5-methylphenyl)methanol nih.gov has also been documented, typically involving the reduction of the corresponding commercially available benzaldehydes or benzoic acids.

While direct comparative studies on the reactivity of these isomers are not extensively published, their reactivity can be inferred based on established principles of organic chemistry. The relative positions of the electron-withdrawing bromine atom and the electron-donating methyl group affect the electron density of the aromatic ring and the reactivity of the benzylic alcohol. For reactions involving the hydroxymethyl group, such as nucleophilic substitution, the steric hindrance around the reaction center plays a crucial role. In SN2 reactions, the reactivity generally follows the order of primary > secondary > tertiary halides, a principle that can be extended to the reactivity of these benzylic alcohols after conversion to a better leaving group. doubtnut.comwwnorton.com

Interactive Table 1: Selected Positional Isomers of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 258886-04-3 | C8H9BrO | 201.06 |

| (2-Bromo-3-methylphenyl)methanol | 168886-97-3 | C8H9BrO | 201.06 |

| (2-Bromo-5-methylphenyl)methanol | 727985-37-7 | C8H9BrO | 201.06 |

| (3-Bromo-5-methylphenyl)methanol | 648439-19-4 | C8H9BrO | 201.06 |

| (4-Bromo-3-methylphenyl)methanol | 149104-89-2 | C8H9BrO | 201.06 |

Analogues with Different Halogen Substituents

The nature of the halogen substituent on the phenyl ring can significantly alter the electronic properties and reactivity of the molecule. Analogues of this compound with chloro, iodo, and fluoro substituents have been synthesized and are commercially available.

The synthesis of these analogues generally follows similar strategies to the bromo- derivative. For example, (5-Chloro-2-methylphenyl)methanol can be prepared from 5-chloro-2-methylbenzoic acid. googleapis.com The synthesis of (5-Fluoro-2-methylphenyl)methanol would likely proceed from a corresponding fluorinated precursor. The synthesis of (5-Iodo-2-methylphenyl)methanol can be envisioned through the iodination of 2-methylbenzoic acid, followed by reduction. google.com The Sandmeyer reaction on an appropriate aminobenzyl alcohol is another potential route.

The reactivity of these analogues is influenced by the electronegativity and size of the halogen atom. The fluoro substituent is the most electronegative, while the iodo substituent is the largest and most polarizable. These differences can affect the acidity of the hydroxyl proton, the reactivity of the aromatic ring towards electrophilic substitution, and the propensity of the halogen to participate in cross-coupling reactions. For instance, iodo-substituted analogues are often more reactive in palladium-catalyzed cross-coupling reactions.

Interactive Table 2: Halogenated Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (5-Chloro-2-methylphenyl)methanol | 58966-29-3 | C8H9ClO | 156.61 |

| (5-Iodo-2-methylphenyl)methanol | 1260242-01-0 | C8H9IO | 248.06 |

| (5-Fluoro-2-methylphenyl)methanol | --- | C8H9FO | 140.15 |

Diversification at the Methyl Group

Modification of the methyl group to larger alkyl substituents provides another avenue for structural diversification. Analogues such as (5-Bromo-2-ethylphenyl)methanol and potentially those with isopropyl or other larger alkyl groups can be synthesized, though detailed literature on these specific compounds is sparse. chemicalbook.com

The synthesis of these analogues would likely start from the corresponding 2-alkylbenzoic acids or their esters, which can be prepared through various methods such as Friedel-Crafts acylation followed by reduction. Once the desired 5-bromo-2-alkylbenzoic acid is obtained, it can be reduced to the corresponding benzyl alcohol.

Interactive Table 3: Alkyl Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (5-Bromo-2-ethylphenyl)methanol | 1427385-06-5 | C9H11BrO | 215.09 |

Functionalization of the Hydroxymethyl Group to Other Functional Moieties

The hydroxymethyl group of this compound is a key site for further functionalization, allowing for its conversion into a variety of other functional moieties, including amines, ethers, and esters. evitachem.com

Amines: The conversion of the alcohol to an amine can be achieved through a two-step process involving initial conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine or ammonia. Direct reductive amination of the corresponding aldehyde, obtained by oxidation of the alcohol, is another viable route. For example, the preparation of 5-(aminomethyl)-2-furanmethanol from 5-hydroxymethylfurfural (B1680220) demonstrates this strategy. researchgate.net

Ethers: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. researchgate.net Alternatively, palladium-catalyzed methods have been developed for the synthesis of cyclic aryl ethers from halobenzyl alcohols. rsc.org

Esters: Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. For example, the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester highlights the formation of an ester functionality on a related heterocyclic system. chemicalbook.com

These transformations significantly expand the chemical space accessible from this compound, providing a range of building blocks for more complex molecules.

Incorporation of the this compound Scaffold into Polycyclic and Heterocyclic Systems

The this compound scaffold can be incorporated into more complex polycyclic and heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. The bromo-substituent is particularly useful for this purpose, as it allows for participation in various cross-coupling reactions.

Polycyclic Systems: The synthesis of polycyclic aromatic hydrocarbons (PAHs) can be achieved through methods like the Suzuki cross-coupling reaction, where aryl bromides are coupled with arylboronic acids. researchgate.net Brominated PAHs are also valuable intermediates for creating deep-red to near-infrared emitting materials. nih.gov While direct examples starting from this compound are not abundant in the literature, its derivatives, after further functionalization, could serve as precursors for such systems.

Heterocyclic Systems: The incorporation of the this compound moiety into heterocyclic rings is a well-established strategy. For example, the synthesis of (2-(5-Bromo-2-methylphenyl)-1H-imidazol-5-yl)methanol demonstrates the direct use of this scaffold in constructing an imidazole (B134444) ring system. bldpharm.com Furthermore, o-iodobenzyl alcohol, a related compound, has been used in the synthesis of isobenzofuran-1(3H)-one. rsc.org The reactivity of the bromo- and hydroxymethyl groups allows for a variety of cyclization strategies to form five- and six-membered heterocycles. rsc.orgyoutube.com For instance, 2-halobenzyl alcohols can react with terminal alkynes to produce benzofurans. rsc.org

These examples highlight the potential of this compound as a key building block for the construction of diverse and complex molecular architectures.

Biological and Pharmacological Relevance of 5 Bromo 2 Methylphenyl Methanol Derived Scaffolds

Design and Synthesis of Drug Candidates Incorporating the (5-Bromo-2-methylphenyl)methanol Moiety

The design of drug candidates often leverages the structural features of core scaffolds like this compound to optimize interactions with biological targets. The introduction of a bromine atom is a well-established strategy in drug design, often leading to enhanced therapeutic activity and favorable metabolic properties. nih.gov The synthesis of molecules incorporating this moiety typically involves multi-step processes.

A common synthetic approach begins with the bromination of a substituted phenol (B47542), such as 2-methylphenol, followed by functional group manipulations to introduce the methanol (B129727) group. For instance, a general synthesis could involve the acetylation of o-methoxyphenol, followed by bromination using bromine and an iron powder catalyst, and subsequent deacetylation to yield a brominated phenol derivative. wikipedia.org More complex molecules can be built from this core. For example, a related structure, [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol, serves as a key intermediate in the synthesis of potent PD-1/PD-L1 inhibitors, highlighting the importance of the bromo-methylphenyl fragment in constructing biologically active compounds.

The synthesis of various bioactive derivatives often involves coupling reactions. For example, 2-aryl 5-formylfurans can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides with boronic acids, which can then be further modified. nih.gov Similarly, the synthesis of benzohydrazide (B10538) derivatives can be achieved from precursors like 2-bromo-5-methoxybenzoic acid, leading to compounds with potential biological activities. nih.gov These synthetic strategies demonstrate the versatility of the brominated phenyl scaffold in generating a diverse library of molecules for drug discovery.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features required for biological activity. collaborativedrug.comyoutube.com While specific SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for well-founded postulations.

The core scaffold presents several points for modification: the bromine atom, the methyl group, and the methanol moiety.

Bromine Atom: The position and presence of the bromine atom are critical. Its electron-withdrawing nature and ability to form halogen bonds can significantly influence binding affinity to target proteins. drugdesign.org Moving the bromine to other positions on the phenyl ring would alter the electronic distribution and steric profile of the molecule, likely leading to different activity profiles. Replacing bromine with other halogens (e.g., chlorine or iodine) would also modulate activity based on the differing size, electronegativity, and halogen bonding capabilities of the new atom. drugdesign.org

Methyl Group: The methyl group provides a lipophilic and steric element. Replacing it with other alkyl groups of varying sizes could probe for hydrophobic pockets in the target's binding site. For instance, increasing the alkyl chain length might enhance lipophilicity, which could affect cell permeability and binding.

Methanol Group: The hydroxyl group of the methanol moiety can act as a hydrogen bond donor and acceptor, which is often a critical interaction for receptor binding. drugdesign.org Esterification or etherification of this group would eliminate its hydrogen-bonding donor capability and increase lipophilicity, which could be used to probe the necessity of this interaction for biological activity.

In a study of kynurenic acid derivatives, the introduction of a chlorine atom at position 7 resulted in a 70-fold increase in potency, and the further addition of an iodine atom at position 5 led to a 1000-fold increase, demonstrating the profound impact of halogen substitution on activity. drugdesign.org This highlights how systematic modification of the this compound core could lead to the discovery of highly potent compounds.

Investigation of Biological Activities of Derived Compounds (e.g., anti-thrombolytic, biofilm inhibition, haemolytic activities, antimicrobial, antioxidant, antiviral, EGFR inhibition)

Derivatives of brominated phenols and related structures have shown a wide array of biological activities. While research specifically focused on derivatives of this compound is emerging, data from related compounds provide strong indications of their potential therapeutic applications.

Anti-thrombolytic Activity: Studies on compounds like protocatechuic acid have demonstrated the potential for phenolic compounds to interfere with fibrin (B1330869) clot formation and inhibit key coagulation factors. nih.gov While specific data on this compound derivatives is not available, the phenolic nature of related structures suggests this as a potential area for future investigation.

Biofilm Inhibition: Brominated compounds have shown significant promise in combating bacterial biofilms. Brominated furanones, for example, have been found to inhibit biofilm formation in both Escherichia coli and Bacillus subtilis without being toxic to the bacteria, suggesting a quorum-sensing disruption mechanism. nih.govpsu.edu Natural brominated phenoxyphenols have also been shown to be effective against biofilm-incorporated cells of pathogenic bacteria like MRSA. nih.gov Given that biofilm formation is a major challenge in treating persistent infections, derivatives of this compound could be valuable candidates for developing new anti-biofilm agents. rsc.orgmdpi.com

Haemolytic Activities: The haemolytic activity of new chemical entities is an important parameter to assess their toxicity. While specific haemolytic data for this compound derivatives are not readily available, this would be a critical part of the preclinical evaluation of any drug candidate developed from this scaffold.

Antimicrobial Activity: A variety of brominated compounds have demonstrated significant antimicrobial properties. A study on bromophenols from the red alga Odonthalia corymbifera and their synthetic derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. rjpbr.com For example, synthetic bromophenols showed potent effects against Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris. rjpbr.com Furthermore, metal complexes of Schiff bases derived from brominated phenols have exhibited strong antibacterial activity, in some cases exceeding that of the antibiotic Streptomycin. nih.gov

| Compound Type | Organism | Activity | Reference |

|---|---|---|---|

| Synthetic Bromophenols | Staphylococcus aureus, Bacillus subtilis | Potent antibacterial effect | rjpbr.com |

| Ni(II) complex of (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol | Gram-positive and Gram-negative bacteria | MIC values ranging from 1.95 to 7.81 µg/mL | nih.gov |

| Methanol extracts of Camellia japonica | Streptococcus mutans, Candida albicans | MIC value of 0.5 mg/ml | nih.gov |

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. nih.govtubitak.gov.tr Studies on benzylic bromophenols have shown them to be effective scavengers of DPPH and ABTS radicals. nih.govtubitak.gov.tr The antioxidant potential of these compounds is often compared to standards like BHA, BHT, and α-Tocopherol. nih.gov The presence of the hydroxyl group is believed to be important for this activity. nih.gov The synthesis and evaluation of various bromophenol derivatives have demonstrated that their reducing power can be significant, suggesting that derivatives of this compound could also possess valuable antioxidant properties. nih.govtubitak.gov.tr

| Compound/Derivative | Antioxidant Assay | Result | Reference |

|---|---|---|---|

| Benzylic acid-derived bromophenols | DPPH & ABTS radical scavenging | Effective scavengers | nih.gov |

| Bromophenol derivative 25 | Fe3+-TPTZ reducing ability | Higher than BHA and BHT | nih.gov |

| p-Hydroxybenzyl alcohol | Anti-inflammatory (via antioxidant mechanism) | Inhibited NO production | nih.gov |

Antiviral Activity: Halogenated compounds are a feature of many antiviral drugs. mdpi.com For instance, (E)-5-(2-bromovinyl)-2'-deoxycytidine and its derivatives have shown potent activity against herpes simplex virus type 1 and varicella-zoster virus. nih.gov More relevant to the core structure, a derivative of 4,5-dihydrofuran-3-carboxylate with a bromo-substitution on an anilino ring exhibited high antiviral efficacy against Japanese encephalitis virus, with an IC50 value of less than 5 μM. nih.gov This indicates that incorporating a bromo-substituted phenyl ring, such as that in this compound, into larger molecules is a viable strategy for developing new antiviral agents.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and numerous small-molecule inhibitors have been developed. nih.govnih.gov Many of these inhibitors feature a quinazoline (B50416) or similar heterocyclic core, often substituted with a halogenated aniline (B41778) moiety. rjpbr.comnih.gov For example, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives have been identified as potent EGFR inhibitors, with some compounds showing activity in the nanomolar range against wild-type and mutant forms of the receptor. nih.gov The anilinoquinazoline (B1252766) compound Gefitinib is a first-generation EGFR inhibitor that reversibly binds to the ATP-binding site. nih.gov The development of such inhibitors often involves exploring various substitutions on the phenyl ring to optimize binding and selectivity. The this compound scaffold provides a starting point for the synthesis of novel EGFR inhibitors, where the bromo-methylphenyl group can be strategically positioned to interact with the kinase domain. rjpbr.commdpi.com

Role of Bromine Substitution in Modulating Bioactivity and Pharmacokinetics